molecular formula C23H30O6S B11825405 [2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate

[2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate

Cat. No.: B11825405
M. Wt: 434.5 g/mol
InChI Key: FCOSGDCLPGINJF-XCAPYKEYSA-N
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Description

[2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate is a complex organic compound with a unique structure It is characterized by its cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate typically involves multiple steps. The starting material is often a steroidal compound, which undergoes various chemical transformations including oxidation, reduction, and esterification to yield the final product. Specific reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

[2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

[2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that regulate cellular functions such as metabolism, signal transduction, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate apart is its specific structural features and functional groups, which confer unique chemical reactivity and biological activity. Its methanesulfonate group, in particular, makes it a versatile intermediate in various chemical transformations .

Properties

Molecular Formula

C23H30O6S

Molecular Weight

434.5 g/mol

IUPAC Name

[2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate

InChI

InChI=1S/C23H30O6S/c1-14-11-19-17-6-5-15-12-16(24)7-9-21(15,2)18(17)8-10-22(19,3)23(14,26)20(25)13-29-30(4,27)28/h7-9,12,14,17,19,26H,5-6,10-11,13H2,1-4H3/t14-,17-,19+,21+,22+,23+/m1/s1

InChI Key

FCOSGDCLPGINJF-XCAPYKEYSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)COS(=O)(=O)C)O)C)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)COS(=O)(=O)C)O)C)C

Origin of Product

United States

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